molecular formula C11H13NO4 B12500844 Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate

Katalognummer: B12500844
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: ONFKDUZDQSUDAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate can be synthesized through a multi-step process. One common method involves the reaction of furan-2-carboxylic acid with ethylamine to form the corresponding amide. This amide is then subjected to a condensation reaction with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate involves its interaction with specific molecular targets and pathways. The furan ring and the enamido group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate can be compared with other similar compounds, such as:

    Ethyl 3-(furan-2-yl)propionate: Similar structure but lacks the enamido group.

    Ethyl 2-(furan-2-yl)acetate: Similar structure but lacks the prop-2-enamido group.

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a cyano group instead of the enamido group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13NO4

Molekulargewicht

223.22 g/mol

IUPAC-Name

ethyl 2-[3-(furan-2-yl)prop-2-enoylamino]acetate

InChI

InChI=1S/C11H13NO4/c1-2-15-11(14)8-12-10(13)6-5-9-4-3-7-16-9/h3-7H,2,8H2,1H3,(H,12,13)

InChI-Schlüssel

ONFKDUZDQSUDAC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CNC(=O)C=CC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.